N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S3/c15-10-9(18-11(22)7-2-1-4-24-7)12(23)20-14(19-10)26-6-8(21)17-13-16-3-5-25-13/h1-5H,6H2,(H,18,22)(H,16,17,21)(H3,15,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTBHASJWLVCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. Its structural features suggest a multifaceted role in medicinal chemistry, particularly in the treatment of various diseases. This article aims to summarize its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity, including thiophene and pyrimidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₅S₂ |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 868228-14-2 |
Synthesis Methods
Recent studies have focused on the synthesis of this compound through multicomponent reactions (MCRs). These methods allow for efficient assembly of complex molecules with diverse biological profiles. For instance, MCRs involving thiophene derivatives have shown promising yields and biological activities against various cell lines .
Antiproliferative Effects
Research has demonstrated that N-(4-amino-6-oxo...) exhibits significant antiproliferative activity against several cancer cell lines. For example, studies indicated that derivatives of this compound showed cytotoxic effects on HepG2 (human liver carcinoma) and MCF7 (breast cancer) cell lines at concentrations as low as 10 μM . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary results suggest that it possesses inhibitory activity against various bacterial strains, potentially due to its ability to interfere with bacterial protein synthesis or cell wall integrity .
The biological mechanisms underlying the activity of N-(4-amino-6-oxo...) are still under investigation. However, initial findings suggest that the compound may act by:
- Inhibition of DNA synthesis : The pyrimidine component is known to interact with DNA polymerases.
- Induction of oxidative stress : This leads to increased apoptosis in cancer cells.
- Interference with metabolic pathways : The thiazole moiety may disrupt metabolic processes in pathogens.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the compound's efficacy against HepG2 cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics . Histological analysis revealed significant apoptosis in treated cells.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of N-(4-amino-6-oxo...) against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-amino-6-oxo...) have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that modifications at specific positions on the thiazole enhance antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 10 µg/mL |
| Thiazole Derivative B | Escherichia coli | 15 µg/mL |
Anticancer Potential
The structural characteristics of N-(4-amino-6-oxo...) suggest potential anticancer activity. Thiazole-based compounds have been reported to induce apoptosis in various cancer cell lines. A derivative with a similar scaffold has been tested against human cancer cell lines, displaying cytotoxic effects particularly in breast and liver cancer models.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF7 (Breast) | 15.5 |
| Thiazole Derivative B | HepG2 (Liver) | 12.3 |
Therapeutic Applications
- Antimicrobial Agents : Given its effectiveness against bacterial strains, this compound could be developed into novel antimicrobial therapies.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Enzyme Inhibition : The compound's potential to inhibit specific enzymes could be explored for treating diseases where enzyme activity is dysregulated.
Case Studies
A review of recent studies highlights the compound's potential:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated various derivatives of thiazole-pyrimidine compounds for their antimicrobial properties.
- Results indicated enhanced activity against resistant bacterial strains when specific modifications were introduced.
-
Anticancer Activity Assessment :
- A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of N-(4-amino...) derivatives.
- The findings demonstrated significant growth inhibition in breast and liver cancer models, supporting further investigation into its mechanism.
Q & A
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation) .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring to identify degradation products .
- Buffer Optimization : Adjust pH (6.5–7.4) and include antioxidants (e.g., ascorbic acid) for redox-sensitive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
